5-Bromo-6-azauracil is used in the field of organic chemistry . It is used in the synthesis of 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil . The product was prepared via a direct condensation under solid-liquid phase transfer catalysis (S.L.P.T.C.) conditions . The reaction mixture was stirred at room temperature for 15 min, cooled to 0°C, and then stirred at 0°C for 30 min . The expected acyclonucleoside was isolated with a yield of 75% .
5-Bromo-6-azauracil has been used in cell biology, specifically in studies involving the yeast Saccharomyces cerevisiae . The compound causes cell lysis, or the breakdown of the cell membrane . The inhibition of the lytic process is delayed, and this delay coincides in time with the capacity of preformed pyrimidines to reverse the effect of 5-Bromo-6-azauracil .
5-Bromo-6-azauracil is a nucleophilic compound that can be used to treat wastewater . It is also able to lyse cells and has been used as an immobilizing agent . The reactive nature of 5-Bromo-6-azauracil enables it to undergo nucleophilic substitution .
5-Bromo-6-azauracil is a halogenated derivative of 6-azauracil, characterized by the presence of a bromine atom at the 5-position of the uracil ring. Its chemical formula is C₃H₂BrN₃O₂, and it has a molecular weight of approximately 201.97 g/mol . The compound is known for its role as an inhibitor of nucleic acid synthesis, making it significant in both biochemical research and potential therapeutic applications.
The primary biological activity of 5-bromo-6-azauracil is its inhibitory effect on cell growth and division, particularly in yeast cells such as Saccharomyces cerevisiae. The compound induces cell lysis and has been shown to delay the lytic process in these organisms . Its mechanism involves interference with nucleic acid metabolism, which is critical for cell proliferation. The compound's toxicity profile indicates it is harmful if ingested and can cause skin irritation .
Synthesis of 5-bromo-6-azauracil typically involves a multi-step chemical process. One common method includes the reaction of uracil derivatives with brominating agents under controlled conditions. A specific synthesis route involves treating uracil with bromine in an aqueous ammonia solution, followed by extraction with organic solvents such as ethyl acetate . This method allows for the selective introduction of the bromine atom while preserving the integrity of the azole ring.
5-Bromo-6-azauracil has several applications:
Interaction studies have shown that 5-bromo-6-azauracil can modulate yeast cell wall composition, enhancing resistance to its own inhibitory effects. This suggests potential pathways for developing strategies to mitigate toxicity while harnessing its biological effects . Further studies may explore its interactions with various biomolecules to better understand its mechanisms of action.
5-Bromo-6-azauracil shares structural similarities with several other compounds that also inhibit nucleic acid synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
6-Azauracil | Similar ring structure | Inhibits RNA synthesis | Lacks bromine substitution |
Uracil | Base structure | Essential for RNA synthesis | No halogenation |
5-Fluorouracil | Halogenated | Anticancer agent; inhibits thymidylate synthase | Fluorine instead of bromine |
5-Bromo-2'-deoxyuridine | Halogenated | Inhibits DNA synthesis | Used primarily in DNA studies |
The unique feature of 5-bromo-6-azauracil lies in its specific halogenation pattern and resultant biological effects, which differentiate it from other nucleobase analogs. Its ability to induce cell lysis while modulating yeast cell wall components makes it particularly interesting for research applications.
The development of 5-Bromo-6-azauracil can be traced to the broader research efforts in pyrimidine and triazine chemistry that gained momentum in the mid-20th century. The compound emerged from systematic studies of halogenated nucleobase analogs, particularly building upon the foundational work with 6-azauracil, which was first synthesized and characterized as a growth inhibitor with antimetabolite properties. The brominated derivative represents an evolution in the design of more potent and selective analogs within this chemical class.
The synthesis methodology for 5-Bromo-6-azauracil was established through the direct bromination of 6-azauracil precursors. According to documented synthetic procedures, the compound can be prepared by treating 2H-triazin-3,5-dione with bromine in aqueous solution at elevated temperatures, typically around 60°C for extended reaction periods. This synthetic approach yields the target compound as a white solid with high efficiency, demonstrating yields of approximately 93% under optimized conditions.
The historical significance of this compound extends beyond its initial synthesis, as it has served as a crucial building block for the development of more complex heterocyclic systems. Research publications from the 1960s, including work documented in the Journal of Organic Chemistry, established fundamental synthetic pathways and characterized the basic chemical properties of brominated azauracil derivatives.
5-Bromo-6-azauracil exists under multiple nomenclature systems, reflecting its complex structural characteristics and diverse applications across different scientific disciplines. The compound's primary systematic name according to IUPAC nomenclature is 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which accurately describes its structural framework. Alternative naming conventions include 6-bromo-as-triazine-3,5(2H,4H)-dione and as-triazine-3,5(2H,4H)-dione, 6-bromo, demonstrating the flexibility in describing this heterocyclic system.
The compound belongs to the broader chemical classification of 1,2,4-triazines, which are six-membered heterocyclic rings containing three nitrogen atoms at positions 1, 2, and 4. More specifically, it falls within the subcategory of triazine-diones, characterized by the presence of two carbonyl groups at the 3 and 5 positions of the triazine ring. The bromine substituent at position 6 further classifies this compound as a halogenated triazine derivative.
From a pharmacological perspective, 5-Bromo-6-azauracil is classified as a nucleobase analog and antimetabolite, sharing structural similarities with naturally occurring pyrimidines while exhibiting distinct biological properties due to the presence of the bromine atom and the triazine ring system. This classification is particularly relevant for understanding its potential therapeutic applications and mechanism of action in biological systems.
The academic significance of 5-Bromo-6-azauracil in heterocyclic chemistry extends across multiple research domains, establishing it as a compound of considerable theoretical and practical importance. From a synthetic chemistry perspective, the compound serves as a versatile intermediate for the construction of more complex polyheterocyclic systems. Research has demonstrated its utility in the synthesis of novel nitrogen-containing heterocycles through various transformation reactions.
The compound's role as a building block for drug discovery has been particularly noteworthy. Studies have shown that 5-Bromo-6-azauracil derivatives can be systematically modified to produce compounds with enhanced biological activities. For instance, research has explored the synthesis of N,N-disubstituted derivatives that exhibit significant antioxidant properties, with some analogs demonstrating activity superior to standard antioxidants such as ascorbic acid.
5-Bromo-6-azauracil represents a brominated derivative of 6-azauracil, characterized by the systematic name 6-bromo-2H-1,2,4-triazine-3,5-dione [1] [2] [3]. This compound bears the molecular formula C₃H₂BrN₃O₂ with a molecular weight of 191.97 grams per mole [1] [2]. The structure consists of a triazine ring system with bromine substitution, resulting in distinctive crystallographic properties that distinguish it from its parent compound and related derivatives [4].
The crystallographic analysis reveals that 5-Bromo-6-azauracil crystallizes in the monoclinic crystal system with space group P2₁/c [5]. The unit cell parameters demonstrate precise dimensional characteristics with a = 11.3794(7) Å, b = 6.7248(6) Å, and c = 8.6383(10) Å [5]. The unit cell angle β equals 98.792(5)°, resulting in a unit cell volume of 653.27(10) ų [5]. The crystal structure accommodates four formula units per unit cell (Z = 4), yielding a calculated density of 2.135 grams per cubic centimeter [5].
Table 1: Molecular Formula and Crystallographic Data
Property | Value |
---|---|
Chemical Name | 5-Bromo-6-azauracil |
IUPAC Name | 6-bromo-2H-1,2,4-triazine-3,5-dione |
CAS Number | 4956-05-2 |
Molecular Formula | C₃H₂BrN₃O₂ |
Molecular Weight (g/mol) | 191.97 |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Parameter a (Å) | 11.3794(7) |
Unit Cell Parameter b (Å) | 6.7248(6) |
Unit Cell Parameter c (Å) | 8.6383(10) |
Unit Cell Angle β (°) | 98.792(5) |
Unit Cell Volume (ų) | 653.27(10) |
Z | 4 |
Calculated Density (g/cm³) | 2.135 |
The molecular structure exhibits additional physical properties that contribute to its characterization [1] [2]. The exact mass equals 190.933029 daltons, while the polar surface area spans 78.61 square angstroms [1]. The compound demonstrates a density of 2.3±0.1 grams per cubic centimeter under standard conditions, with a boiling point of 451.8±48.0 degrees Celsius at 760 millimeters of mercury [1]. The flash point occurs at 227.0±29.6 degrees Celsius, indicating relatively low volatility characteristics [1].
X-ray diffraction studies provide comprehensive insights into the molecular geometry and structural characteristics of 5-Bromo-6-azauracil [5]. The 1,2,4-triazine ring exhibits a distorted yet nearly planar configuration, with torsion angles ranging from 1.12° to -4.52° throughout the ring system [5]. The molecular planarity demonstrates slight deviations, with atoms positioned at distances of 0.048 to 0.137 angstroms from the mean plane of the triazine ring [5].
The bromine substitution significantly influences the geometric parameters of the triazine ring [5]. The carbon-bromine bond length C(3)-Br(1) measures 1.871(6) angstroms, which is notably shorter than the standard aromatic carbon-bromine bond length of 1.883 angstroms [5]. This shortening results from the electron-deficient nature of the triazine ring, which attracts the bromine atom more strongly than typical aromatic systems [5].
Table 2: Selected Bond Lengths and Angles from X-ray Structure
Bond/Angle | Value | Reference Standard |
---|---|---|
C(3)-Br(1) bond length (Å) | 1.871(6) | 1.883 (Car-Br) |
C(3)-N(3) bond length (Å) | 1.276(9) | Double bond character |
C(1)-O(1) bond length (Å) | 1.206(8) | Shorter than C(2)-O(2) |
C(2)-O(2) bond length (Å) | 1.223(8) | Longer than C(1)-O(2) |
Br(1)-C(3)-N(3) bond angle (°) | 118.6(5) | Close to 120° (sp² hybrid) |
Torsion angles (°) | 1.12 to -4.52 | Nearly planar ring |
The carbon-nitrogen bond C(3)-N(3) exhibits a length of 1.276(9) angstroms, indicating double bond character within the triazine framework [5]. The bond angle Br(1)-C(3)-N(3) measures 118.6(5)°, approaching the ideal 120° expected for sp² hybridization [5]. This geometric arrangement confirms that the lone-paired electrons of the bromine atom resonate with the C(3)-N(3) bond system [5].
The carbonyl bond lengths reveal asymmetric characteristics within the molecule [5]. The C(1)-O(1) bond measures 1.206(8) angstroms, while the C(2)-O(2) bond extends to 1.223(8) angstroms [5]. This difference suggests that the nitrogen atom N(3) strongly attracts the lone-paired electrons of the oxygen atom O(1) through conjugation via the pathway N(3)-C(3)-C(1)-O(1) [5].
The crystal structure of 5-Bromo-6-azauracil incorporates water molecules through extensive hydrogen bonding networks [5]. Each triazine molecule associates with water molecules, creating a complex three-dimensional framework stabilized by multiple intermolecular interactions [5]. The compound forms hydrogen bonds with seven adjacent molecules, including three water molecules, demonstrating the significant role of hydration in crystal stabilization [5].
The primary hydrogen bonding interactions involve N(2)-H···O(1) and O(1)···H-N(2) contacts, both exhibiting identical geometric parameters [5]. These interactions serve as the fundamental propagation mechanism for molecular organization within the crystal lattice [5]. The hydrogen bonding network extends through N(1) coordination with water molecule H₂O(W1), while the oxygen atom O(2) forms bonds with two additional water molecules, H₂O(W2) and H₂O(W3) [5].
Table 3: Hydrogen Bonding Interactions and Hydration Effects
Interaction Type | Distance/Angle | Bonding Significance |
---|---|---|
N(2)-H···O(1) | Identical parameters | Primary molecular propagation |
O(1)···H-N(2) | Identical parameters | Primary molecular propagation |
N(1)-H···O(W1) | H₂O coordination | Water molecule coordination |
O(2)-H···O(W2) | Extended H-bonding | Network extension |
O(2)-H···O(W3) | Extended H-bonding | Network extension |
N(3)···Br(1) | 3.308 Å | Crystal stabilization |
Water-triazine dihedral (W1) | 43.67° | Non-coplanar arrangement |
Water-triazine dihedral (W2) | 45.58° | Non-coplanar arrangement |
Water-water dihedral (W1-W2) | 68.88° | Complex water network |
Intermolecular nitrogen-bromine interactions contribute additional stabilization to the crystal structure [5]. These N(3)···Br(1) contacts occur at a distance of 3.308 angstroms, with symmetry codes (-x, -0.5+y, 0.5-z) and (-x, 0.5+y, 0.5-z) [5]. The torsion angle Br(1)-C(3)-N(3)···Br(1) measures -3.86°, indicating nearly parallel alignment of the interacting bromine atoms [5].
The geometric relationship between the triazine ring and water molecules reveals non-coplanar arrangements [5]. The mean plane of the triazine molecule forms dihedral angles of 43.67° and 45.58° with water molecules H₂O(W1) and H₂O(W2), respectively [5]. The dihedral angle between the two water molecules reaches 68.88°, while the planes of H₂O(W1) and H₂O(W3) remain parallel [5].
The structural characteristics of 5-Bromo-6-azauracil demonstrate significant differences when compared to uracil and other azauracil derivatives [16] [17] [18]. Unlike uracil, which exhibits limited oxygen atom participation in hydrogen bonding, 6-azauracil and its derivatives utilize all available donor and acceptor atoms in intermolecular interactions [16]. This comprehensive hydrogen bonding pattern results from the substitution of nitrogen for carbon in the ring system, creating additional coordination sites [16].
The comparison between uracil and 6-azauracil reveals fundamental differences in carbonyl bond lengths [16]. In uracil, the carbon-oxygen bonds exhibit markedly unequal lengths due to selective hydrogen bonding participation [16]. Conversely, 6-azauracil demonstrates equal carbon-oxygen bond lengths of 1.224 angstroms, resulting from the participation of both oxygen atoms in hydrogen bonding networks [16].
Table 4: Comparative Analysis with Uracil and Azauracil Derivatives
Compound | Molecular Formula | Ring System | H-Bonding Pattern | Crystal Planarity | Special Features |
---|---|---|---|---|---|
Uracil | C₄H₄N₂O₂ | Pyrimidine | Limited O participation | Planar | Natural nucleobase |
6-Azauracil | C₃H₃N₃O₂ | Triazine | All donors/acceptors active | Nearly planar | Equal C=O bonds |
5-Bromo-6-azauracil | C₃H₂BrN₃O₂ | Triazine | Extensive network formation | Nearly planar (distorted) | Bromine substitution effects |
5-Bromouracil | C₄H₃BrN₂O₂ | Pyrimidine | Similar to uracil | Planar | Mutagenic properties |
5-Azauracil | C₃H₃N₃O₂ | Triazine | Triazine pattern | Nearly planar | Antimetabolite |
The ring geometry analysis reveals that triazine-based compounds, including 5-Bromo-6-azauracil, adopt nearly planar configurations with slight distortions [13] [14] [15]. The 1,2,4-triazine ring system demonstrates inherent flexibility compared to the rigid pyrimidine structure of uracil [13]. This flexibility allows for accommodation of substituents while maintaining effective π-electron delocalization throughout the ring system [14].
Hydrogen bonding patterns distinguish azauracil derivatives from their pyrimidine counterparts [21]. The triazine ring system provides enhanced hydrogen bonding capabilities through additional nitrogen atoms, resulting in stronger intermolecular associations [21]. In organic solvents, 5-azauracil derivatives form hydrogen-bond-mediated complexes with strengths comparable to uracil compounds, demonstrating the versatility of the triazine scaffold [21].
Irritant